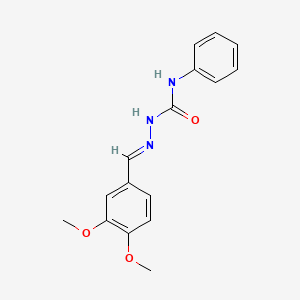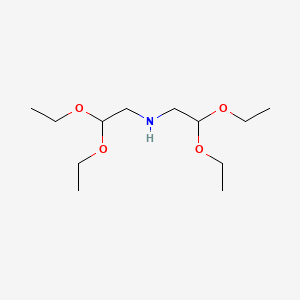
n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine: is an organic compound characterized by its unique structure, which includes multiple ethoxy groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine typically involves the reaction of aminoacetaldehyde diethyl acetal with appropriate reagents. One common method includes the use of propyl formate in a reflux setup . The reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound may be explored for its potential pharmacological properties. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine involves its interaction with molecular targets through its ethoxy and amine groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved may include nucleophilic substitution, electrophilic addition, and other common organic reactions .
Comparison with Similar Compounds
- n-(2,2-Dimethoxyethyl)-2,2-dimethoxyethanamine
- n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamide
- n-(2,2-Diethoxyethyl)-2,2-diethoxyethanol
Comparison: Compared to similar compounds, n-(2,2-Diethoxyethyl)-2,2-diethoxyethanamine is unique due to its specific arrangement of ethoxy groups and its amine functionality. This unique structure imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
67856-69-3 |
|---|---|
Molecular Formula |
C12H27NO4 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-2,2-diethoxyethanamine |
InChI |
InChI=1S/C12H27NO4/c1-5-14-11(15-6-2)9-13-10-12(16-7-3)17-8-4/h11-13H,5-10H2,1-4H3 |
InChI Key |
UAQHXLYLALUITG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


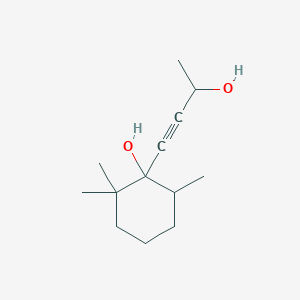


![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
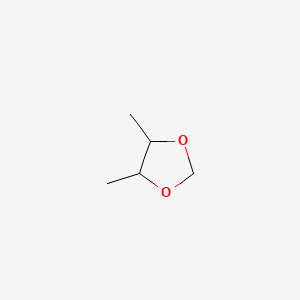
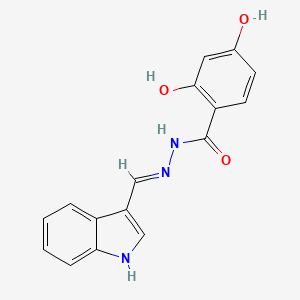


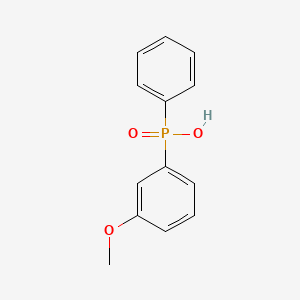

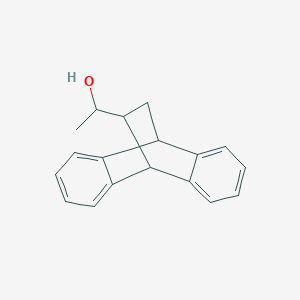
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)
